molecular formula C5H2Br2O2S B428572 4,5-Dibromothiophene-3-carboxylic acid CAS No. 101079-66-7

4,5-Dibromothiophene-3-carboxylic acid

Cat. No.: B428572
CAS No.: 101079-66-7
M. Wt: 285.94g/mol
InChI Key: ARYZJCDPKDFHPT-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and materials science.

Scientific Research Applications

4,5-Dibromothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is employed in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic devices.

    Biology and Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Safety and Hazards

The safety information available suggests that personal protective equipment/face protection should be worn when handling 4,5-Dibromothiophene-3-carboxylic acid . It’s also recommended to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Future Directions

The future directions of 4,5-Dibromothiophene-3-carboxylic acid and similar compounds lie in their potential applications in the field of electronics. Their exceptional optical and conductive properties make them promising materials for electronic applications . Furthermore, the development of more efficient and environmentally friendly synthesis methods for these compounds is an active area of research .

Mechanism of Action

Pharmacokinetics

It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, but actual pharmacokinetic studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of 4,5-Dibromothiophene-3-carboxylic acid’s action are currently unknown due to the lack of research on this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-3-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid.

    Nucleophilic Substitution: Amines, thiols, alkoxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Substituted thiophenes with various functional groups.

    Nucleophilic Substitution: Thiophene derivatives with different substituents replacing the bromine atoms.

    Reduction: Thiophene derivatives with reduced carboxylic acid groups.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromothiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.

    4-Bromo-3-thiophenecarboxylic acid: Contains only one bromine atom and the carboxylic acid group at the 3 position.

    3,4-Dibromothiophene: Lacks the carboxylic acid group, making it less versatile in certain applications.

Uniqueness

4,5-Dibromothiophene-3-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group. This arrangement enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications. Its ability to undergo both electrophilic and nucleophilic substitutions, as well as reductions, adds to its versatility in organic synthesis and materials science.

Properties

IUPAC Name

4,5-dibromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYZJCDPKDFHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-66-7
Record name 4,5-dibromothiophene-3-carboxylic acid
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